molecular formula C13H11NO B1265706 3-Aminobenzophenone CAS No. 2835-78-1

3-Aminobenzophenone

Cat. No.: B1265706
CAS No.: 2835-78-1
M. Wt: 197.23 g/mol
InChI Key: FUADXEJBHCKVBN-UHFFFAOYSA-N
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Description

3-Aminobenzophenone, also known as 3-Benzoylaniline, is an organic compound with the molecular formula C13H11NO. It is a derivative of benzophenone where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzophenone can be synthesized through several methods. One common method involves the reduction of 3-nitrobenzophenone using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of benzoyl chloride with aniline under Friedel-Crafts acylation conditions, followed by nitration and subsequent reduction .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrobenzophenone. This process involves the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Aminobenzophenone
  • 4-Aminobenzophenone
  • 3-Aminoacetophenone

Comparison: 3-Aminobenzophenone is unique due to the position of the amino group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Aminobenzophenone and 4-Aminobenzophenone, the 3-position amino group in this compound provides different steric and electronic effects, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

(3-aminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUADXEJBHCKVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182593
Record name Benzophenone, 3-amino-
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-78-1
Record name 3-Aminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-78-1
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Record name Benzophenone, 3-amino-
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Record name 2835-78-1
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Record name Benzophenone, 3-amino-
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Record name 3-aminobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway observed when oxidizing 3-aminobenzophenones?

A1: The oxidation of 3′-amino-2-hydroxybenzophenones leads to the formation of either 2- or 4-aminoxanthones. This oxidative coupling reaction is directed by the amino group, specifically to positions para or ortho to it [].

Q2: How can 3-aminobenzophenone derivatives be utilized in the synthesis of xanthen-9-ones?

A2: Treating specific halogenated derivatives of this compound, such as 2′-chloro-2-hydroxy-5-methylbenzophenone or 3′-chloro-5-methyl-2-hydroxybenzophenone, with potassamide in ammonia results in the formation of 2-methylxanthen-9-one. This reaction proceeds through a cleavage and cyclization mechanism involving the halogenated position and the adjacent hydroxyl group [].

Q3: Are there any spectroscopic studies available that characterize this compound?

A3: Yes, studies utilizing Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Ultraviolet-Visible (UV) spectroscopic techniques have been conducted to analyze the vibrational and electronic properties of this compound []. These studies provide valuable insights into the molecule's structure and its behavior under different conditions.

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